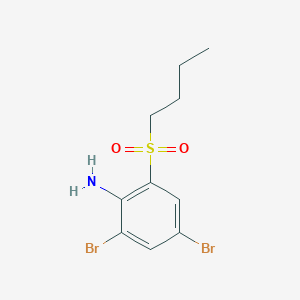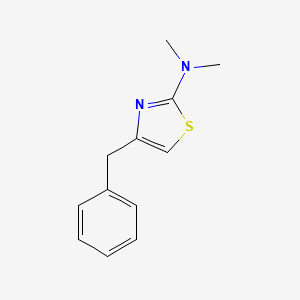
4-Benzyl-N,N-dimethyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-N,N-dimethyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Vorbereitungsmethoden
The synthesis of 4-Benzyl-N,N-dimethyl-1,3-thiazol-2-amine typically involves the reaction of thioamides with α-haloketones or α-haloesters . One common method is the Hantzsch thiazole synthesis, which involves the cyclization of thioamides with α-haloketones under basic conditions . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to increase yield and efficiency .
Analyse Chemischer Reaktionen
4-Benzyl-N,N-dimethyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-Benzyl-N,N-dimethyl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer activities. This compound may be explored for its potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 4-Benzyl-N,N-dimethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. Thiazole compounds can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access . They may also interact with receptors, modulating signal transduction pathways . The exact mechanism of action depends on the specific biological target and the nature of the thiazole derivative.
Vergleich Mit ähnlichen Verbindungen
4-Benzyl-N,N-dimethyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
These compounds share the thiazole ring but differ in their substituents and biological activities, highlighting the versatility and uniqueness of this compound.
Eigenschaften
CAS-Nummer |
85656-42-4 |
|---|---|
Molekularformel |
C12H14N2S |
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
4-benzyl-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2S/c1-14(2)12-13-11(9-15-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI-Schlüssel |
WLAYICIHUUSULF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=CS1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


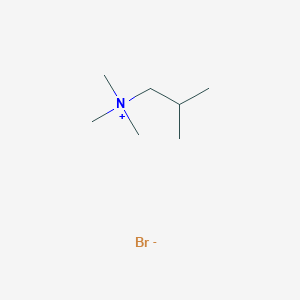
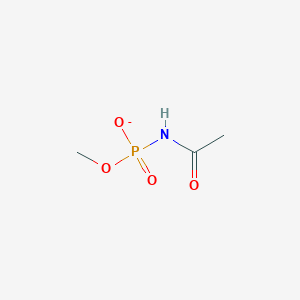
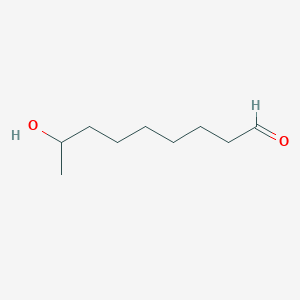
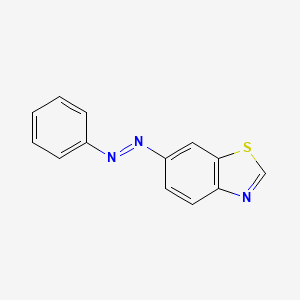
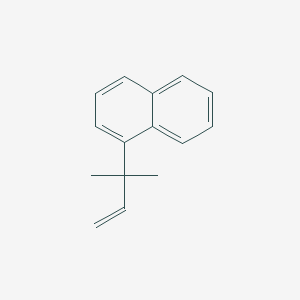
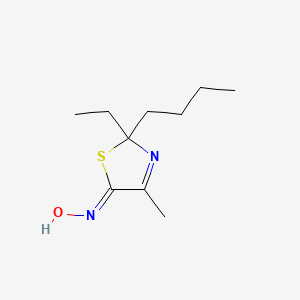
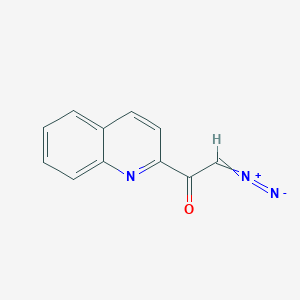

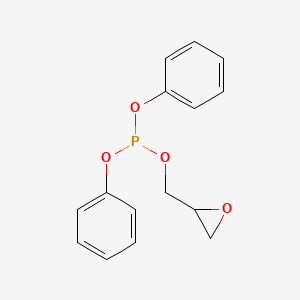
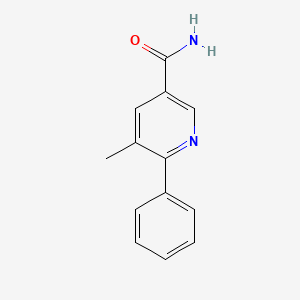
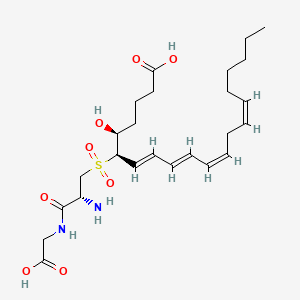
![2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14415507.png)

